1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
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Overview
Description
1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound with a fused ring structure that includes both pyrrole and pyrimidine rings
Preparation Methods
The synthesis of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the condensation of a pyrrole derivative with a pyrimidine precursor. One common method includes the reaction of a pyrrole-2-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or acetic acid .
Chemical Reactions Analysis
1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its use as a scaffold for the development of new pharmaceuticals, particularly in the areas of anticancer and antiviral drugs.
Mechanism of Action
The mechanism of action of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target but often include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and functional groups.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar heterocyclic framework but include an imidazole ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h1-4H,(H,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLMUTYELRQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=C(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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